molecular formula C15H16N2O3S2 B248713 [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No. B248713
M. Wt: 336.4 g/mol
InChI Key: WYFPKKIGLNJQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PIPES has a variety of applications in biochemistry, pharmacology, and biotechnology.

Mechanism of Action

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone acts as a buffer by accepting or donating protons depending on the pH of the solution. At low pH, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone accepts protons, and at high pH, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone donates protons. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone also chelates divalent cations by forming stable complexes with them. The chelating ability of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is due to the presence of the sulfonate group, which has a high affinity for metal ions.
Biochemical and Physiological Effects:
[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone does not have any direct biochemical or physiological effects. It is an inert compound that is used to maintain the pH of solutions and chelate metal ions. However, the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in biochemical and biophysical experiments can have an indirect effect on the results. The pH of the solution can affect the activity of enzymes and the stability of proteins. Therefore, the use of a reliable buffer such as [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is essential for accurate experimental results.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is its ability to maintain the pH of solutions in the range of 6.1 to 7.5. This makes it an excellent buffer for many biological systems. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone also has a high affinity for divalent cations, which makes it useful for the isolation and purification of proteins. However, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has some limitations. It is not suitable for experiments that require a pH outside the range of 6.1 to 7.5. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is also not suitable for experiments that require a high concentration of metal ions.

Future Directions

There are several future directions for the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in scientific research. One direction is the development of new [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone derivatives with improved properties such as increased solubility or a broader pH range. Another direction is the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in the development of new drug delivery systems. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used as a carrier for drugs that are insoluble in water. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can also be used as a pH-sensitive carrier that releases drugs in response to changes in pH. Finally, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used in the development of new diagnostic tools for diseases such as cancer. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI).
Conclusion:
In conclusion, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, or [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, is a useful compound in scientific research. It is widely used as a buffer in biochemical and biophysical experiments, and it has a variety of other applications in biochemistry, pharmacology, and biotechnology. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has several advantages, including its ability to maintain the pH of solutions and chelate metal ions. However, it also has some limitations, and future research is needed to develop new [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone derivatives with improved properties and new applications in drug delivery and diagnostics.

Synthesis Methods

The synthesis of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone involves the reaction of piperazine, thiophene-2-carboxylic acid, and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is obtained by recrystallization from a suitable solvent. The yield of the reaction is typically high, and the purity of the product is excellent.

Scientific Research Applications

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is commonly used as a buffer in biochemical and biophysical experiments. It is used to maintain the pH of solutions in the range of 6.1 to 7.5. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has a pKa of 7.5, which makes it an excellent buffer for many biological systems. It is also used as a chelating agent for divalent cations such as magnesium and calcium. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is used in the preparation of electrophoresis gels, and it is also used in the isolation and purification of proteins.

properties

Product Name

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H16N2O3S2/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2

InChI Key

WYFPKKIGLNJQGY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.